2-(3-Fluoro-6-methoxybenzoyl)benzoic acid
Description
Evolution of Research Interests in Substituted Benzoylbenzoic Acid Derivatives
The study of benzoic acid and its derivatives has a rich history, originating with its discovery in the 16th century from the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.org Early industrial preparations, such as the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), paved the way for its wider availability. newworldencyclopedia.org Initial research and applications focused on the fundamental properties of benzoic acid and its salts, notably their use as food preservatives due to their antifungal and antimicrobial capabilities. wikipedia.orgnewworldencyclopedia.orgijcrt.org
Over time, the research focus evolved from the parent molecule to its substituted derivatives. Early studies in the 20th century began to explore the synthesis and properties of various substituted benzoylbenzoic acids, often as intermediates for dyes and other organic chemicals. oup.com The latter half of the 20th century and the beginning of the 21st saw a significant shift, with research interests becoming increasingly specialized. This was driven by the demands of medicinal chemistry and materials science, where specific substitutions on an aromatic core are used to fine-tune a molecule's biological activity or physical characteristics. ijcrt.orgorgsyn.org The focus moved from simple, single substitutions to more complex, multi-substituted derivatives designed for specific purposes, such as serving as key building blocks for complex pharmaceuticals. orgsyn.orgossila.com This evolution has led directly to the contemporary interest in precisely functionalized molecules like 2-(3-Fluoro-6-methoxybenzoyl)benzoic acid.
Significance of the Fluoro- and Methoxy- Substituted Benzoylbenzoic Acid Core in Chemical Science
The strategic placement of fluoro and methoxy (B1213986) groups on the benzoylbenzoic acid framework is of considerable interest to chemical science due to the unique and often synergistic properties these functional groups confer.
The incorporation of fluorine into organic molecules is a widely used strategy in modern medicinal chemistry. orgsyn.org The fluorine atom is small and highly electronegative, allowing it to act as a bioisostere of a hydrogen atom while profoundly altering a molecule's electronic properties. Its presence can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.
The methoxy group, conversely, acts as an electron-donating group through resonance, influencing the reactivity of the aromatic rings. It is a key functional group in the synthesis of various heterocyclic compounds. For instance, 2-methoxy benzoyl chlorides are valuable precursors in the palladium-catalyzed synthesis of coumarins, a scaffold found in many natural products and pharmaceuticals. acs.org
The combination of a deactivating, electron-withdrawing fluoro group and an activating, electron-donating methoxy group on the same benzoylbenzoic acid core creates a molecule with highly tuned electronic and steric properties. This dual functionalization makes the compound an attractive and versatile building block. It provides multiple reactive handles and a predictable influence on the molecule's conformation and potential intermolecular interactions, rendering it a valuable intermediate for the synthesis of complex, high-value target molecules.
Current Gaps and Future Trajectories in Fundamental Research on this compound
Despite the clear synthetic potential of polysubstituted aromatic compounds, a notable gap in the current research landscape is the lack of extensive, publicly available data specifically for this compound. A search of chemical databases reveals a scarcity of information regarding its experimental physical properties and dedicated synthetic studies for this particular isomer. This suggests that its synthesis and characterization are not yet routine, representing an open area for fundamental research.
Based on the applications of structurally similar compounds, several future research trajectories can be envisioned:
Development of Novel Synthetic Routes: A primary focus would be the development of efficient, high-yield, and regioselective synthetic methods. Modern techniques like directed C–H bond functionalization could provide more step-economic alternatives to classical multi-step approaches, which often require pre-functionalized precursors. beilstein-journals.org
Exploration as a Synthetic Building Block: The compound's true value may lie in its utility as an intermediate. Future research should explore its application as a key building block for more complex molecules. For example, related structures like 2-fluoro-6-methylbenzoic acid are critical components in the synthesis of the approved drug Avacopan. ossila.com Investigating the reactivity of the ketone and carboxylic acid moieties in this compound could lead to the discovery of novel bioactive compounds or functional materials.
Biological and Pharmacological Screening: Given the established role of fluorinated and methoxy-containing aromatic compounds in medicine, a logical future direction is the synthesis and subsequent screening of this compound for potential biological activity. orgsyn.org Its structural motifs suggest it could be a candidate for investigation in areas such as oncology or inflammatory diseases.
Data Tables
Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific compound is not readily available in public scientific databases. The properties listed are based on its chemical structure.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₁FO₄ |
| Molecular Weight | 274.24 g/mol |
| CAS Number | Not available |
Table 2: Comparison of Related Substituted Benzoic Acids This interactive table provides data for several related compounds to illustrate the influence of different substitution patterns.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |
| 2-Fluoro-6-methylbenzoic acid | 90259-27-1 | C₈H₇FO₂ | 124 °C |
| 2-Fluoro-6-methoxybenzoic acid | 137654-21-8 | C₈H₇FO₃ | 89-93 °C |
| 2-fluoro-3-(methoxycarbonyl)benzoic acid | Not available | C₉H₇FO₄ | Not available |
| 3-Fluoro-5-(methoxycarbonyl)benzoic acid | 660416-36-4 | C₉H₇FO₄ | Not available |
Structure
3D Structure
Properties
IUPAC Name |
2-(5-fluoro-2-methoxybenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-13-7-6-9(16)8-12(13)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXYXVNBWMAMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Synthesis Pathways for 2 3 Fluoro 6 Methoxybenzoyl Benzoic Acid
Comprehensive Retrosynthetic Analysis of 2-(3-Fluoro-6-methoxybenzoyl)benzoic acid
A retrosynthetic analysis of this compound logically deconstructs the molecule to identify plausible starting materials. The primary disconnection point is the carbon-carbon bond of the ketone, which connects the two aromatic rings. This bond is typically formed via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.
This leads to two primary retrosynthetic pathways:
Pathway A: Disconnecting the bond between the carbonyl carbon and the fluoromethoxy-substituted ring suggests an acyl cation equivalent derived from a phthalic anhydride (B1165640) derivative and a nucleophilic aromatic ring. The synthons are an acylium cation on the benzoic acid portion and 2-fluoroanisole (B128887). This translates to a reaction between 3-fluorophthalic anhydride and 2-fluoroanisole. However, controlling the regioselectivity of the acylation on 2-fluoroanisole could be challenging.
Pathway B (More Plausible): A more strategic disconnection involves breaking the bond between the carbonyl carbon and the unsubstituted benzene (B151609) ring of the benzoic acid moiety. This points to a Friedel-Crafts acylation between a substituted benzoyl chloride and benzene, or more commonly, between a substituted phthalic anhydride and benzene. This approach identifies two key starting materials: 3-fluoro-6-methoxyphthalic anhydride and benzene . This pathway is generally more reliable as the substitution pattern is pre-determined on the anhydride ring, and the acylation occurs on the simple, unsubstituted benzene ring.
A further disconnection of 3-fluoro-6-methoxyphthalic anhydride would lead to simpler, more readily available precursors, though the synthesis of this specific anhydride is a key challenge in itself.
Direct Synthetic Routes and their Mechanistic Elucidation
Direct synthetic routes to this compound are dominated by well-established aromatic chemistry, with Friedel-Crafts acylation being the most prominent.
Friedel-Crafts Acylation Approaches to Benzoylbenzoic Acid Synthesis
The most direct and industrially relevant method for synthesizing 2-aroylbenzoic acids is the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride. researchgate.netwikipedia.org For the target molecule, this involves the reaction of 3-fluoro-6-methoxyphthalic anhydride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). kyushu-u.ac.jp
Mechanism:
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon highly electrophilic. The anhydride ring opens to form a resonance-stabilized acylium ion intermediate.
Electrophilic Aromatic Substitution: The acylium ion acts as the electrophile and attacks the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Rearomatization: A base (such as the [AlCl₃(OH)]⁻ complex formed from trace water) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the benzene ring and forming the carbon-carbon bond of the benzoyl group.
Workup: The reaction is quenched with water and acid to hydrolyze the aluminum-carboxylate complex, yielding the final product, this compound.
The primary challenge in this approach is the synthesis of the requisite starting material, 3-fluoro-6-methoxyphthalic anhydride, which is not a common commercial chemical. Its synthesis would likely involve a multi-step sequence starting from simpler fluorinated and methoxylated precursors. orgsyn.org
Organometallic Coupling Strategies in the Synthesis of this compound
While not as direct as Friedel-Crafts acylation for this specific class of compounds, organometallic cross-coupling reactions offer a versatile, albeit longer, alternative route to the diaryl ketone core. These methods typically involve the coupling of two different aryl fragments.
A plausible, though less common, strategy could involve a Suzuki-type coupling. For example, one could envision the coupling of a boronic acid derivative of one ring with a halide on the other. A hypothetical route could involve:
Reactant 1: 2-Formylphenylboronic acid.
Reactant 2: 1-Bromo-3-fluoro-6-methoxybenzene.
The palladium-catalyzed coupling of these two fragments would yield a diaryl aldehyde, which would then require a subsequent oxidation step to convert the aldehyde group to a carboxylic acid, thus forming the final product. This multi-step approach is generally less atom-economical and efficient than the direct Friedel-Crafts route.
Photochemical and Electrochemical Synthetic Pathways
Photochemical and electrochemical methods are less conventional for the synthesis of this specific target molecule but represent emerging areas of green chemistry.
Photochemical Pathways: Benzophenone (B1666685) and its derivatives are well-known for their photochemical reactivity. researchgate.netresearchgate.net Upon absorption of UV light, benzophenone can be excited to a triplet state, which can abstract a hydrogen atom from a suitable donor. youtube.com However, a direct photochemical synthesis of this compound is not a standard or documented method. Such approaches are more commonly used for functionalizing existing benzophenone structures or in polymerization initiation rather than for the primary construction of the diaryl ketone skeleton. researchgate.netmdpi.com
Electrochemical Pathways: Electrochemical methods can be employed for the synthesis of benzophenones, often through the reduction of a suitable precursor. For instance, the electrochemical reduction of benzophenone itself in acetonitrile (B52724) can lead to the formation of a radical anion that acts as a strong base. researchgate.net While this demonstrates the electrochemical reactivity of the benzophenone core, a direct electrochemical synthesis of a complex, substituted derivative like this compound has not been extensively reported and would require significant methodological development. nih.govyoutube.com
Convergent and Divergent Synthetic Strategies
The synthesis of complex molecules can be approached through either convergent or divergent strategies.
Convergent Synthesis: A convergent approach involves synthesizing different fragments of the target molecule separately and then combining them in the final stages. nih.gov For this compound, a convergent strategy would align with the organometallic coupling methods described in section 2.2.2.
Fragment A: Synthesis of a substituted phenyl halide, such as 2-bromo-1-formylbenzene.
Fragment B: Synthesis of a substituted arylboronic acid, such as (3-fluoro-6-methoxyphenyl)boronic acid.
Coupling: These two fragments would be coupled (e.g., via Suzuki reaction) and then the formyl group oxidized to a carboxylic acid. This approach allows for flexibility in modifying each ring independently before the final coupling step.
Divergent Synthesis: A divergent strategy starts from a common intermediate that is then elaborated into a library of different, but structurally related, compounds. nih.gov Starting with the synthesized this compound as a core scaffold, one could envision several divergent pathways:
The carboxylic acid group could be converted into an ester, amide, or acyl chloride, leading to a variety of derivatives.
The ketone could be reduced to a secondary alcohol.
Further electrophilic aromatic substitution could potentially be directed to the unsubstituted phenyl ring, although the existing deactivating groups would make this challenging.
Catalytic Enhancements in the Synthesis of this compound
Catalysis is central to the efficient synthesis of benzoylbenzoic acids, particularly in the context of Friedel-Crafts acylation. While stoichiometric amounts of AlCl₃ are traditionally used, modern research focuses on developing more sustainable, catalytic systems.
Lewis and Brønsted Acid Catalysis:
Iron(III) Chloride (FeCl₃): A more cost-effective and environmentally benign Lewis acid than AlCl₃, FeCl₃ has been shown to effectively catalyze Friedel-Crafts acylations. beilstein-journals.org
Ionic Liquids: Chloroaluminate ionic liquids can serve as both the solvent and the catalyst, offering advantages in terms of recyclability and reaction control. google.comgoogle.com
Superacids: Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also promote acylation reactions. orgsyn.org
The table below summarizes findings for various catalytic systems used in the Friedel-Crafts acylation of benzene with phthalic anhydride, which serves as a model reaction for the synthesis of the title compound.
| Catalyst System | Benzene Derivative | Acylating Agent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | Benzene | Phthalic anhydride | 70-80 | High | google.com |
| FeCl₃·6H₂O in TAAIL | Anisole | Acetic anhydride | 60 | 94 | beilstein-journals.org |
| Hβ Zeolite (modified) | Benzene | Phthalic anhydride | Optimized | Good | researchgate.net |
| [Emim]Br-AlCl₃ | Benzene | Phthalic anhydride | Mild | 88.4 | google.com |
| Fluorine-containing acids | Benzene | Phthalic anhydride | Low | - | google.com |
| This table is interactive. Click on the headers to sort the data. |
These catalytic systems offer potential improvements over the classical stoichiometric AlCl₃ method, providing pathways with higher efficiency, better selectivity, and improved environmental profiles for the synthesis of this compound and its analogs.
Transition Metal Catalysis in C-C and C-O Bond Formation
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures that are otherwise difficult to access. For the synthesis of this compound, catalytic C-C and C-O bond-forming reactions provide powerful alternatives to traditional Friedel-Crafts acylation. organic-chemistry.orgnumberanalytics.comroutledge.com
Palladium-Catalyzed Carbonylative Cross-Coupling: A plausible and advanced route involves a palladium-catalyzed carbonylative cross-coupling reaction. This strategy can construct the central ketone moiety directly. For instance, a reaction could be envisioned between 2-bromo-1-fluoro-4-methoxybenzene and a suitable ortho-substituted benzoic acid derivative, such as 2-(methoxycarbonyl)phenylboronic acid, under a carbon monoxide atmosphere. Palladium catalysts, in conjunction with specialized ligands, are known to facilitate such transformations, leading to the formation of the benzophenone core. Research on palladium-catalyzed synthesis of related structures like coumarins from 2-methoxybenzoyl chlorides and alkynes highlights the utility of Pd-catalysis in forming new C-C and C-O bonds under controlled conditions. acs.org
Nickel-Catalyzed C-H Activation/Arylation: A more cutting-edge approach involves the direct functionalization of C-H bonds. Dual catalytic systems, often combining a photosensitizer like a benzophenone derivative with a nickel catalyst, can achieve direct C-H acylation or arylation. rsc.orgscispace.com A potential pathway for the target molecule could involve the nickel-catalyzed coupling of 1-fluoro-4-methoxybenzene with 2-chlorocarbonylbenzoic acid (phthaloyl chloride). This method avoids the need to pre-functionalize the fluoromethoxy-benzene ring with a leaving group. The process is initiated by a photosensitizer that activates a C-H bond on the benzene ring, generating a radical that enters a nickel catalytic cycle to couple with the acyl chloride. scispace.com Such methods are at the forefront of synthetic efficiency, directly linking two unactivated or minimally activated fragments.
| Catalytic Method | Catalyst System | Reactants | Bond Formed | Potential Advantages |
| Carbonylative Coupling | Pd(OAc)₂, Ligand | 2-bromo-1-fluoro-4-methoxybenzene + Arylboronic acid + CO | C-C (Aryl-Carbonyl) | High functional group tolerance; direct ketone synthesis. |
| C-H Acylation | Ni(II) salt, Photosensitizer | 1-fluoro-4-methoxybenzene + Phthaloyl Chloride | C-C (Aryl-Carbonyl) | High atom economy; avoids pre-functionalization. scispace.comnih.gov |
| Suzuki-Type Coupling | Pd(PPh₃)₄ | 2-formylphenylboronic acid + 2-bromo-1-fluoro-4-methoxybenzene | C-C (Aryl-Aryl) | Well-established; reliable for biaryl synthesis. |
Organocatalysis and Biocatalysis Applications
While transition metals dominate many catalytic syntheses, organocatalysis and biocatalysis are emerging as powerful, complementary strategies, often lauded for their mild reaction conditions and unique selectivity.
Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. For the synthesis of this compound, an organocatalytic Friedel-Crafts reaction could be a viable, metal-free alternative. Chiral phosphoric acids or chiral secondary amines have been successfully employed to catalyze the asymmetric Friedel-Crafts alkylation of electron-rich arenes with α,β-unsaturated carbonyl compounds. acs.orgacs.org Although the target molecule is achiral, the principles of activating reactants through iminium ion formation (with amine catalysts) or hydrogen bonding (with catalysts like thioureas or phosphoric acids) could be applied to promote the key acylation step under mild conditions. beilstein-journals.org For example, a Brønsted acid organocatalyst could activate phthalic anhydride or a derivative, facilitating its reaction with 1-fluoro-4-methoxybenzene.
Biocatalysis: Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions with high specificity and under environmentally benign conditions. While a direct enzymatic synthesis of a complex benzophenone like the target molecule is not yet established, biocatalysts could be applied to key steps. For instance, a hydrolase enzyme could be used for the selective hydrolysis of an ester precursor, such as methyl 2-(3-fluoro-6-methoxybenzoyl)benzoate, to yield the final carboxylic acid. This would occur under neutral pH and ambient temperature, avoiding harsh acidic or basic hydrolysis conditions. Furthermore, engineered enzymes, such as certain oxidases or peroxygenases, hold future potential for the regioselective synthesis of aromatic ketones. nih.gov The use of enzymes like catalase has been shown to facilitate cyclization reactions in aqueous media, demonstrating the growing potential for biocatalytic routes in synthesizing complex heterocyclic and aromatic structures. nih.gov
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This is particularly relevant in multi-step syntheses where waste can accumulate.
Solvent-Free and Aqueous Medium Reactions
The choice of solvent is a major contributor to the environmental impact of a chemical process. Eliminating organic solvents is a key goal of green chemistry.
Aqueous Medium Reactions: Performing organic reactions in water is highly desirable due to its low cost, non-flammability, and environmental compatibility. While reactants may have low solubility, techniques such as the use of surfactants or co-solvents can facilitate reactions. A key step in a potential synthesis of the target compound, such as the hydrolysis of a nitrile or ester precursor, can be readily performed in an aqueous basic or acidic solution. google.com Some coupling reactions and Friedel-Crafts-type reactions have also been adapted to aqueous conditions, often using water-tolerant Lewis acid catalysts.
Solvent-Free Reactions: Solvent-free synthesis represents an ideal green chemistry scenario. Mechanochemistry, particularly through ball milling, has emerged as a powerful technique for conducting reactions in the solid state. rsc.orgrsc.org In this method, mechanical energy from grinding or milling initiates chemical reactions between solid reactants, eliminating the need for any solvent. beilstein-journals.orgresearchgate.net A plausible solvent-free route to this compound could involve the ball-milling of phthalic anhydride and 1-fluoro-4-methoxybenzene with a solid acid catalyst, such as zinc oxide or a zeolite. organic-chemistry.orgrsc.org These methods not only prevent solvent waste but can also lead to shorter reaction times and different product selectivities compared to solution-phase chemistry. beilstein-journals.org
| Reaction Condition | Methodology | Potential Application in Synthesis | Green Advantage |
| Aqueous Medium | Use of water as solvent, potentially with phase-transfer catalysts. | Hydrolysis of an ester or nitrile precursor to the final carboxylic acid. | Eliminates volatile organic compounds (VOCs); improves safety. |
| Solvent-Free | Ball milling of solid reactants with a solid catalyst. researchgate.net | Friedel-Crafts acylation of 1-fluoro-4-methoxybenzene with phthalic anhydride. organic-chemistry.org | No solvent waste; potential for reduced reaction times and energy input. beilstein-journals.org |
Atom Economy and Waste Minimization Strategies
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product.
Traditional vs. Catalytic Routes: A classic synthesis of this compound would likely be a Friedel-Crafts acylation using phthalic anhydride, 1-fluoro-4-methoxybenzene, and a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org In this reaction, the AlCl₃ forms a complex with the product and must be quenched with water during workup, generating a large amount of aluminum hydroxide (B78521) waste. This results in a low atom economy, as the catalyst is consumed and becomes waste.
Atom Economy Comparison:
To illustrate, let's compare the atom economy of a traditional Friedel-Crafts acylation with a hypothetical ideal catalytic C-H acylation.
Route 1: Traditional Friedel-Crafts Acylation C₈H₄O₃ (Phthalic Anhydride) + C₇H₇FO (1-Fluoro-4-methoxybenzene) + AlCl₃ → [Intermediate Complex] → C₁₅H₁₁FO₄ (Product) + Al(OH)₃ + HCl (after workup) The mass of the AlCl₃ is entirely converted to waste.
Route 2: Ideal Catalytic C-H Acylation C₈H₄O₃ (Phthalic Anhydride) + C₇H₇FO (1-Fluoro-4-methoxybenzene) --(catalyst)--> C₁₅H₁₁FO₄ (Product) + H₂O In this idealized reaction, the only byproduct is water.
| Parameter | Traditional Friedel-Crafts | Ideal Catalytic C-H Acylation |
| Reactants | Phthalic Anhydride, 1-Fluoro-4-methoxybenzene, Aluminum Chloride | Phthalic Anhydride, 1-Fluoro-4-methoxybenzene |
| Byproducts | Aluminum Hydroxide, Hydrochloric Acid | Water |
| Atom Economy | Low (significant mass from the stoichiometric catalyst is lost as waste) | High (approaching 100% in the ideal case) |
| Waste Stream | Acidic aqueous waste containing aluminum salts. | Primarily water. |
By prioritizing catalytic pathways and designing reactions that minimize byproduct formation, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and efficient chemical manufacturing.
Mechanistic Organic Chemistry and Reactivity Profiles of 2 3 Fluoro 6 Methoxybenzoyl Benzoic Acid
Electrophilic Aromatic Substitution Reactions on the Core Structure
The core structure of 2-(3-fluoro-6-methoxybenzoyl)benzoic acid possesses two aromatic rings that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are dictated by the directing effects of the existing substituents on each ring.
Ring A (substituted with fluoro and methoxy (B1213986) groups):
Methoxy Group (-OCH₃): The methoxy group is a strongly activating, ortho-, para-directing group. vaia.comorganicchemistrytutor.com It donates electron density to the aromatic ring through resonance, increasing the nucleophilicity of the ortho and para positions. libretexts.orglumenlearning.com This makes the ring significantly more reactive towards electrophiles compared to unsubstituted benzene (B151609). libretexts.org
Fluoro Group (-F): The fluorine atom exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density inductively (-I effect), which tends to deactivate the ring. csbsju.edu However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect), directing incoming electrophiles to the ortho and para positions. csbsju.edu While traditionally considered a deactivator, in some electrophilic aromatic substitutions, fluorine can act as an activating substituent. acs.orgacs.org
The combined effect of the strongly activating methoxy group and the ortho-, para-directing fluoro group will render Ring A highly susceptible to electrophilic attack, primarily at positions ortho and para to the methoxy group.
Ring B (substituted with a benzoyl and a carboxyl group):
Benzoyl Group (-CO-Ph): The benzoyl group is a deactivating, meta-directing group. youtube.com The carbonyl carbon withdraws electron density from the aromatic ring, making it less reactive towards electrophiles.
Carboxyl Group (-COOH): Similar to the benzoyl group, the carboxyl group is a deactivating, meta-directing group. youtube.com
Consequently, Ring B is significantly deactivated towards electrophilic aromatic substitution. Any substitution on this ring would be expected to occur at the meta position relative to both the benzoyl and carboxyl groups.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Product(s) | Ring of Substitution |
| HNO₃/H₂SO₄ (Nitration) | Substitution at positions ortho/para to the methoxy group | Ring A |
| Br₂/FeBr₃ (Bromination) | Substitution at positions ortho/para to the methoxy group | Ring A |
| SO₃/H₂SO₄ (Sulfonation) | Substitution at positions ortho/para to the methoxy group | Ring A |
Nucleophilic Acyl Substitution Reactions of the Carboxyl Group
The carboxylic acid functionality of this compound is a primary site for nucleophilic acyl substitution reactions. masterorganicchemistry.combyjus.comlibretexts.org These reactions proceed through a characteristic addition-elimination mechanism. jove.com
Common transformations include:
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester.
Amide Formation: Reaction with an amine, often activated by a coupling agent, will yield an amide. The reaction of o-benzoylbenzoic acid with ethylenediamine (B42938) has been shown to form an imidazoisoindolone derivative. acs.org
Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acid chloride. jove.com This acid chloride can then be used to synthesize a variety of other carboxylic acid derivatives.
The reactivity of the carboxyl group can be influenced by the electronic nature of the substituents on the aromatic rings, although this effect is generally less pronounced than their influence on electrophilic aromatic substitution.
Table 2: Examples of Nucleophilic Acyl Substitution Reactions
| Reagent | Product Type |
| Methanol/H⁺ | Methyl ester |
| Ethylamine/DCC | N-ethyl amide |
| Thionyl chloride | Acid chloride |
Reactivity of the Ketone Moiety: Carbonyl Chemistry
The ketone group in this compound is susceptible to nucleophilic attack at the carbonyl carbon. wikipedia.org However, its reactivity is generally lower than that of aldehydes due to steric hindrance and the electronic effects of the two attached aryl groups. wikipedia.org
Key reactions involving the ketone moiety include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). savemyexams.com It's important to note that LiAlH₄ will also reduce the carboxylic acid, while NaBH₄ is generally selective for the ketone in the presence of a carboxylic acid. savemyexams.comkhanacademy.org Selective reduction of the carboxylic acid in the presence of a ketone can also be achieved under specific conditions. researchgate.net
Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) will form a tertiary alcohol.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the ketone into an alkene.
The presence of the bulky carboxylic acid group ortho to the ketone may sterically hinder the approach of nucleophiles to the carbonyl carbon.
Influence of Fluoro and Methoxy Substituents on Reaction Selectivity and Rate
The fluoro and methoxy substituents on one of the aromatic rings play a crucial role in determining the selectivity and rate of reactions, particularly electrophilic aromatic substitution.
Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy group significantly increases the rate of electrophilic aromatic substitution on the ring to which it is attached. lumenlearning.comlibretexts.org Its ortho-, para-directing effect is dominant in determining the regioselectivity of these reactions. vaia.comorganicchemistrytutor.comlibretexts.org
In nucleophilic aromatic substitution reactions, a fluorine substituent can increase the reaction rate by stabilizing the negatively charged intermediate. acgpubs.org
Rearrangement Reactions and Fragmentations
While not extensively documented for this specific molecule, this compound could potentially undergo certain rearrangement reactions under specific conditions.
Baeyer-Villiger Oxidation: The ketone moiety could undergo oxidation with a peroxy acid (e.g., m-CPBA) to form an ester. The migratory aptitude of the substituted phenyl group versus the other phenyl group would determine the final product.
Benzilic Acid Rearrangement: While this reaction typically occurs with 1,2-diketones, analogous rearrangements can sometimes be induced under harsh basic conditions. wikipedia.orguomustansiriyah.edu.iqyoutube.com
Fragmentation in Mass Spectrometry: In a mass spectrometer, this compound would be expected to fragment in predictable ways. Common fragmentation pathways would likely involve loss of water from the carboxylic acid, loss of the methoxy group, and cleavage at the carbonyl group.
Redox Chemistry of this compound
The redox chemistry of this compound is primarily centered on the ketone and carboxylic acid functionalities, as well as the aromatic rings.
Reduction:
The ketone can be reduced to a secondary alcohol. wikipedia.orgsavemyexams.com
The carboxylic acid can be reduced to a primary alcohol, typically requiring a strong reducing agent like LiAlH₄. savemyexams.comkhanacademy.org
Under forcing conditions, the aromatic rings can be hydrogenated.
The reduction of benzophenone (B1666685) itself is known to proceed in two one-electron steps to form a radical anion and then a dianion. researchgate.net The presence of electron-donating groups like methoxy can affect the reduction potential. researchgate.net
Oxidation:
The aromatic rings are generally resistant to oxidation due to their aromaticity. However, under harsh conditions, they can be degraded.
The secondary alcohol formed from the reduction of the ketone can be oxidized back to the ketone.
The electrochemical behavior of substituted benzophenones has been studied, and the redox potentials are influenced by the electronic nature of the substituents. researchgate.net
Advanced Structural Elucidation Techniques for 2 3 Fluoro 6 Methoxybenzoyl Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 2-(3-Fluoro-6-methoxybenzoyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of structural information.
The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. The presence of electron-withdrawing groups (fluorine, carbonyl, carboxylic acid) and an electron-donating group (methoxy) in this compound results in a wide dispersion of signals in the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the acidic proton of the carboxylic acid. The aromatic region will be complex due to the presence of two substituted benzene (B151609) rings. Based on data from related substituted benzoic acids and benzophenones, the expected chemical shifts can be predicted. rsc.orgrsc.orgdocbrown.info The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl and carboxylic acid carbons are expected at the downfield end of the spectrum (160-200 ppm). The carbon atoms attached to the fluorine and oxygen atoms will also show characteristic shifts. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹Jcf). Data from analogous compounds such as 2-fluoro-4-(methoxycarbonyl)benzoic acid can be used to estimate these shifts and couplings. nih.govhmdb.cadocbrown.info
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a simple yet informative experiment for fluorinated compounds. It is expected to show a single resonance for the fluorine atom on the benzoyl ring. The chemical shift and coupling to neighboring protons will confirm its position.
Predicted NMR Data Tables:
The following data is predictive and based on established principles of NMR spectroscopy and analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-4' | 7.50 - 7.70 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 9.0, J(H,H) ≈ 2.0 |
| H-5' | 7.20 - 7.40 | t | J(H,H) ≈ 8.0 |
| H-2' | 7.00 - 7.20 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 2.5 |
| H-3 to H-6 | 7.30 - 8.20 | m | - |
| -OCH₃ | 3.80 - 4.00 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
|---|---|---|
| C=O (benzoyl) | 190 - 195 | - |
| COOH | 165 - 170 | - |
| C-3' (C-F) | 158 - 162 | ¹Jcf ≈ 250 Hz |
| C-6' (C-O) | 155 - 160 | ²Jcf ≈ 25 Hz |
| Aromatic C | 110 - 140 | Variable |
While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning the complex spectra of molecules like this compound. researchgate.netyoutube.comugm.ac.id
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the two aromatic rings, allowing for the assignment of adjacent protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a definitive link between the proton and carbon skeletons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for this molecule as it shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the two aromatic rings via the benzoyl carbonyl group. For example, correlations from the protons on one ring to the carbonyl carbon would confirm the benzoyl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in determining the preferred conformation of the molecule, for instance, by observing NOEs between the methoxy protons and nearby aromatic protons.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of its fragmentation patterns.
HRMS is essential for confirming the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four decimal places), the exact mass can be determined. This allows for the calculation of the molecular formula (C₁₅H₁₁FO₄), distinguishing it from other potential isobaric compounds. For example, LC-APCI-MS analysis of a related compound, 4-(methoxycarbonyl)-2-fluorobenzoic acid, provided its exact mass, confirming its elemental composition. nih.gov
Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion (or a protonated/deprotonated version) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, key predicted fragmentation pathways would include:
Loss of water (-18 Da) from the carboxylic acid group.
Loss of a methoxy radical (-31 Da) from the methoxy group.
Cleavage of the benzoyl linkage , leading to the formation of ions corresponding to the fluoro-methoxybenzoyl cation and the benzoic acid radical cation (or their neutral loss equivalents). The mass spectra of related fluorinated benzoic acids can provide insight into these fragmentation patterns. nist.gov
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Predicted) | Identity of Fragment |
|---|---|
| 274 | [M]⁺ |
| 256 | [M - H₂O]⁺ |
| 243 | [M - OCH₃]⁺ |
| 153 | [F(OCH₃)C₆H₃CO]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several strong absorption bands. docbrown.inforesearchgate.net
A very broad O-H stretch from the carboxylic acid dimer will be prominent in the 2500-3300 cm⁻¹ region.
Two distinct C=O stretching vibrations are expected: one for the carboxylic acid (around 1700-1720 cm⁻¹) and one for the benzoyl ketone (around 1660-1680 cm⁻¹).
A C-O stretching band for the methoxy group and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region.
A C-F stretching vibration is expected in the 1000-1100 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
The aromatic C=C stretching vibrations will give strong signals in the 1400-1600 cm⁻¹ region.
The C=O stretching vibrations will also be visible, though typically weaker than in the IR spectrum.
Raman spectroscopy can be a useful tool for studying polymorphism in crystalline solids. chemicalbook.com
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch (carboxylic acid) | 2500 - 3300 | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| C=O stretch (carboxylic acid) | 1700 - 1720 | IR, Raman |
| C=O stretch (benzoyl) | 1660 - 1680 | IR, Raman |
| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |
| C-O stretch | 1200 - 1300 | IR |
Characteristic Functional Group Frequencies
The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. For carboxylic acids, these spectra are often complex due to strong hydrogen bonding. spectroscopyonline.com The principal vibrational frequencies are crucial for structural confirmation.
The O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the 3300–2500 cm⁻¹ region, a characteristic feature resulting from strong intermolecular hydrogen bonding that forms dimeric structures. spectroscopyonline.comdocbrown.info Overlapping this broad envelope are the aromatic and aliphatic C-H stretching vibrations, which are expected around 3100-3000 cm⁻¹.
The carbonyl (C=O) stretching vibrations are particularly informative. The molecule possesses two distinct carbonyl groups: one from the ketone and one from the carboxylic acid. The ketonic C=O stretch is anticipated in the 1680-1660 cm⁻¹ range, while the carboxylic acid C=O stretch, influenced by conjugation and hydrogen bonding, typically appears between 1710 and 1680 cm⁻¹. spectroscopyonline.com
Table 1: Characteristic Infrared Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very broad, indicative of hydrogen-bonded dimers. spectroscopyonline.com |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Sharp peaks, may overlap with O-H band. docbrown.info |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Position influenced by conjugation and dimerization. spectroscopyonline.com |
| Ketone | C=O Stretch | 1680 - 1660 | Aryl ketone stretch. |
| Ether (Methoxy) | C-O Stretch | 1275 - 1200 | Asymmetric stretch. |
| Fluoroaromatic | C-F Stretch | 1250 - 1020 | Strong absorption. |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Coupled with O-H in-plane bending. spectroscopyonline.com |
Conformational Analysis through Vibrational Modes
The rotational freedom around the C-C single bonds connecting the benzoyl group to the benzoic acid moiety, as well as the C-O bond of the methoxy group, allows for the existence of multiple conformers. These different spatial arrangements (conformational isomers) can be investigated through vibrational analysis, as specific vibrational modes are sensitive to the molecule's geometry. mdpi.commdpi.com
For substituted benzoic acids, the orientation of the carboxylic group relative to the benzene ring can lead to different conformers (e.g., cis and trans), which may have distinct vibrational signatures. mdpi.com In this compound, the dihedral angles between the two aromatic rings and the orientation of the methoxy group are key conformational parameters. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the structures and vibrational frequencies of the most stable conformers. researchgate.net
Experimental techniques like matrix isolation spectroscopy can trap individual conformers at cryogenic temperatures, allowing their distinct IR spectra to be measured. mdpi.com The frequencies of the O-H and C=O vibrational modes are particularly sensitive to intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the nearby ketonic oxygen or fluorine atom, which would stabilize certain conformations and result in noticeable shifts in their corresponding absorption bands.
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and the precise arrangement of molecules within the crystal lattice.
Crystal Structure Determination and Unit Cell Parameters
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 2-fluoro-4-(methoxycarbonyl)benzoic acid, provides insight into the likely crystal system and unit cell characteristics. nih.gov Benzoic acid and its derivatives commonly crystallize in monoclinic or triclinic systems. nih.govresearchgate.net
For instance, the related compound 2-fluoro-4-(methoxycarbonyl)benzoic acid crystallizes in the triclinic space group P-1. nih.gov The unit cell is the fundamental repeating unit of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the number of molecules per unit cell (Z), are determined with high precision from X-ray diffraction experiments.
Table 2: Representative Unit Cell Parameters for a Structurally Similar Fluorinated Benzoic Acid Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 7.536 (7) | nih.gov |
| b (Å) | 7.591 (7) | nih.gov |
| c (Å) | 8.523 (8) | nih.gov |
| α (°) | 99.480 (14) | nih.gov |
| β (°) | 108.748 (13) | nih.gov |
| γ (°) | 99.240 (14) | nih.gov |
| Volume (ų) | 443.3 (7) | nih.gov |
| Z | 2 | nih.gov |
Note: Data is for 2-fluoro-4-(methoxycarbonyl)benzoic acid, presented as a representative example.
Intermolecular Interactions and Crystal Packing Motifs
The solid-state structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds. The most common and stable packing motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.netresearchgate.net This robust R²₂(8) ring motif significantly influences the physical properties of the crystal.
Polymorphism Studies and Solid-State Conformations
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. rsc.org These different forms, or polymorphs, can arise from variations in molecular packing (packing polymorphism) or from different molecular conformations being present in the solid state (conformational polymorphism). mdpi.com Benzoic acid derivatives are known to exhibit polymorphism, which can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. mdpi.comnih.gov
For this compound, different polymorphs could potentially arise from different arrangements of the hydrogen-bonded dimers or from the molecule adopting different stable conformations in the crystal. For example, the dihedral angle between the two phenyl rings could vary between polymorphs. Each polymorph would have a unique set of unit cell parameters and a distinct crystal packing arrangement, leading to different physical properties. The identification and characterization of potential polymorphs are critical in materials science and pharmaceutical development.
Computational Chemistry and Theoretical Investigations of 2 3 Fluoro 6 Methoxybenzoyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule. These theoretical methods offer profound insights into the geometry, stability, and reactivity of 2-(3-Fluoro-6-methoxybenzoyl)benzoic acid at an atomic resolution.
Density Functional Theory (DFT) stands as a robust computational method for investigating the electronic structure of complex systems. It is a prevalent technique for optimizing molecular geometries and minimizing their energy. For this compound, DFT calculations, typically employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), are utilized to ascertain the most stable three-dimensional conformation of the molecule. mdpi.comnih.gov This optimization process involves locating the point on the potential energy surface where the net forces on each atom are negligible, which corresponds to the molecule's equilibrium geometry. This optimized structure is foundational for all subsequent computational analyses.
The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles. For example, in analogous benzoic acid derivatives, the relative orientation of the carboxylic acid group to the benzene (B151609) ring is a pivotal parameter determined through geometry optimization. mdpi.comnih.gov In the case of this compound, the dihedral angles between the two aromatic rings and the spatial arrangement of the methoxy (B1213986) and fluoro substituents are of significant interest.
To illustrate the typical output from such a calculation, a hypothetical data table of selected optimized geometric parameters for the lowest energy conformer of this compound is provided.
Hypothetical Optimized Geometric Parameters
| Parameter | Value |
|---|---|
| C=O (carbonyl) bond length | 1.21 Å |
| C-O (hydroxyl) bond length | 1.35 Å |
| O-H (hydroxyl) bond length | 0.97 Å |
| C-F bond length | 1.36 Å |
| C-O (methoxy) bond length | 1.37 Å |
| Dihedral angle (ring 1 - C=O - ring 2) | 65° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) constitute the frontier molecular orbitals. The energy of the HOMO is indicative of the molecule's electron-donating capability, whereas the LUMO energy reflects its electron-accepting propensity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial determinant of a molecule's chemical reactivity, kinetic stability, and electronic transport characteristics. nih.govresearchgate.netnih.gov A narrower HOMO-LUMO gap generally signifies higher reactivity.
For this compound, the HOMO is anticipated to be predominantly localized on the electron-rich, methoxy-substituted benzoyl ring. Conversely, the LUMO is likely to be distributed across the electron-withdrawing, carboxylic acid-bearing benzoic acid ring. The presence of the electronegative fluorine atom will also modulate these orbital energies. The energies and spatial distributions of these orbitals can be precisely calculated using DFT.
A hypothetical table summarizing the HOMO-LUMO energies and related quantum chemical descriptors is presented below.
Hypothetical Frontier Orbital Data
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential (I) ≈ -EHOMO | 6.5 |
| Electron Affinity (A) ≈ -ELUMO | 1.8 |
The Molecular Electrostatic Potential (MEP) surface is a valuable visualization tool for understanding a molecule's charge distribution and for predicting its reactivity towards electrophilic and nucleophilic agents. nih.govresearchgate.net The MEP is mapped onto the molecule's electron density surface, where different colors signify varying electrostatic potential values. Typically, red areas denote negative potential (electron-rich regions prone to electrophilic attack), while blue areas indicate positive potential (electron-poor regions susceptible to nucleophilic attack).
For this compound, the MEP surface is expected to exhibit the most negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and also near the fluorine atom. The hydrogen atom of the carboxylic acid would represent a region of high positive potential. This analysis is crucial for understanding non-covalent interactions, particularly hydrogen bonding. researchgate.net
Conformational Analysis using Molecular Mechanics and Dynamics
The inherent flexibility of this compound, especially the rotational freedom around the C-C bond linking the two aromatic rings and the C-O bond of the methoxy group, results in the existence of multiple conformers. Conformational analysis is aimed at identifying these stable conformers and quantifying the energy barriers that separate them.
A hypothetical energy profile for the rotation of the benzoyl group is outlined in the table below.
Hypothetical Rotational Energy Profile
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Note |
|---|---|---|
| 0 | 5.0 | Eclipsed conformation (Transition State) |
| 65 | 0.0 | Lowest energy conformer |
| 180 | 6.2 | Eclipsed conformation (Transition State) |
| 295 | 0.0 | Lowest energy conformer (symmetrical) |
Molecular Dynamics (MD) simulations are employed to investigate the time-dependent behavior of a molecule. By numerically solving Newton's equations of motion for the constituent atoms, MD simulations can offer a dynamic perspective on how the molecule behaves in diverse environments, such as in a vacuum, in a solvent like water, or within a biological milieu.
For this compound, MD simulations can be used to explore its conformational landscape in an aqueous solution. These simulations would illustrate the temporal evolution of the molecule's conformation and its interactions with surrounding water molecules via hydrogen bonds. This approach provides a more realistic depiction of the molecule's behavior than static, in-vacuo calculations. The stability of potential intramolecular hydrogen bonds and the flexibility of the benzoyl group can be dynamically assessed under these simulated physiological conditions.
Spectroscopic Parameter Prediction using Computational Models
Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters. These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational models, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus.
For this compound, theoretical calculations would predict the chemical shifts for each of its unique proton and carbon atoms. These theoretical values, when compared with experimental data, can confirm the assigned structure. For instance, studies on similar substituted benzoic acids have shown a good correlation between calculated and experimental NMR data. researchgate.net The accuracy of these predictions is often improved by using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p), and by considering solvent effects through models like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. The exact values would be obtained from specific computational software output.
Table 1: Illustrative Theoretical NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and would need to be calculated using quantum chemistry software.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 168.0 - 172.0 |
| Methoxy (-OCH₃) | 3.8 - 4.0 | 55.0 - 58.0 |
| Aromatic Protons | 6.8 - 8.2 | - |
| Aromatic Carbons | - | 110.0 - 160.0 |
| Carbonyl Carbon (-C=O) | - | 190.0 - 195.0 |
In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be computed, providing further structural information about the connectivity of atoms.
Computational methods are also employed to predict vibrational spectra (infrared and Raman). arxiv.orgchimia.chnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal vibrational modes, their frequencies, and their intensities can be obtained. mdpi.com These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to identify characteristic functional group vibrations and to obtain a more complete assignment of the observed bands. docbrown.infospectroscopyonline.com
For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid (typically broad and in the 2500-3300 cm⁻¹ region), the C=O stretches of the carboxylic acid and ketone groups (around 1680-1710 cm⁻¹ and 1650-1680 cm⁻¹ respectively), C-O stretches, and aromatic C-H and C=C vibrations. spectroscopyonline.com The presence of the fluorine atom would also influence the vibrational frequencies. Theoretical calculations can help to disentangle complex spectral regions where multiple vibrational modes overlap. To improve the agreement with experimental data, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. mdpi.com
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values for illustrative purposes and would need to be calculated and scaled.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Ketone | C=O stretch | ~1670 |
| Methoxy | C-H stretch | 2850 - 2960 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Aromatic Ring | C-H out-of-plane bend | 750 - 900 |
| C-F Bond | C-F stretch | 1000 - 1400 |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can elucidate the reaction pathways.
For example, the synthesis of benzoylbenzoic acids can occur through Friedel-Crafts acylation. acs.org Computational modeling could be used to study the mechanism of this reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This provides a detailed picture of the reaction energy profile and can help in understanding the factors that control the reaction rate and selectivity. For instance, a study on the formation of anthraquinone (B42736) from o-benzoylbenzoic acid has provided mechanistic insights. acs.org Similarly, the degradation pathways of benzoic acid derivatives by atmospheric radicals have been investigated using computational methods. nih.gov
Transition state theory combined with computational chemistry allows for the calculation of reaction rate constants, which can then be compared with experimental kinetic data. The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
Virtual Screening and Ligand-Based Design Principles for Analogues
Computational methods are extensively used in drug discovery and materials science for virtual screening and the design of new molecules with desired properties. Starting from a lead compound like this compound, analogues can be designed and their properties predicted in silico.
Virtual screening involves the computational assessment of large libraries of compounds to identify those that are likely to bind to a specific biological target. While no specific virtual screening studies for this compound were found, the general principles are applicable. For instance, if this compound were identified as a hit in a high-throughput screen, computational docking could be used to predict its binding mode to the target protein.
Ligand-based drug design principles can also be applied. This involves creating a pharmacophore model based on the structural features of this compound that are essential for its activity. This model can then be used to search for other molecules that share these features. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of analogues to develop a mathematical model that relates the chemical structure to the biological activity. This model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. DFT-based descriptors such as HOMO-LUMO energies, electrostatic potential, and various reactivity indices can be used to build these QSAR models. researchgate.netnih.gov
Design, Synthesis, and Structure Activity Relationship Sar Studies of Analogues and Derivatives of 2 3 Fluoro 6 Methoxybenzoyl Benzoic Acid
Rational Design Principles for Novel Derivatives
The rational design of novel derivatives of 2-(3-fluoro-6-methoxybenzoyl)benzoic acid is guided by established medicinal chemistry strategies aimed at optimizing properties such as potency, selectivity, and pharmacokinetic profiles. For the benzophenone (B1666685) scaffold, which is central to the target molecule, modifications on the aryl rings are a primary focus. mdpi.com The design process for new analogues would systematically explore the impact of altering the substitution pattern on both the benzoic acid ring (A-ring) and the fluoro-methoxy substituted phenyl ring (B-ring).
Bioisosteric Replacements on the Aromatic Rings
Bioisosteric replacement is a key strategy in drug design where an atom or group is exchanged for another with similar physical or chemical properties to enhance desired biological or physical characteristics while minimizing undesirable ones. cymitquimica.com For the parent structure, this compound, bioisosteric modifications can be envisioned on both aromatic rings.
Fluorine and Methoxy (B1213986) Group Replacements: The fluorine atom at the 3-position of the B-ring is a small, highly electronegative group that can influence local electronic properties and metabolic stability. Potential bioisosteres for fluorine include other halogens (Cl, Br) or small groups like a hydroxyl (-OH) or cyano (-CN) group. The methoxy group at the 6-position is a hydrogen bond acceptor and can impact conformation and solubility. It could be replaced with other alkoxy groups (e.g., ethoxy), a hydroxyl group (after demethylation), or a metabolically more stable trifluoromethoxy (-OCF₃) group.
Aromatic Ring Bioisosteres: The phenyl rings themselves can be replaced with heterocyclic rings such as pyridine (B92270), thiophene, or pyrazole (B372694) to introduce new hydrogen bonding opportunities, alter polarity, and improve pharmacokinetic properties. For example, replacing the phenyl ring with a pyridine ring is a common tactic to enhance solubility and introduce a basic nitrogen atom for potential salt formation. cdnsciencepub.com
Modification of the Carboxyl and Ketone Linkers
The carboxylic acid and ketone groups are critical functional moieties that serve as linkers and key interaction points with biological targets.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often a key pharmacophore, but it can lead to poor cell permeability and rapid metabolism. A variety of acidic and non-acidic bioisosteres can be employed. scialert.net
| Bioisostere Type | Example(s) | Potential Advantage |
| Acidic | Tetrazole, Acylsulfonamide | Improved metabolic stability, similar pKa |
| Non-Acidic | Hydroxamic acid, Oxime | Can maintain key interactions while altering physicochemical properties |
Ketone Linker Modification: The benzophenone ketone linker dictates the relative orientation of the two aromatic rings. This linker can be modified to alter the compound's three-dimensional shape and flexibility. Replacing the ketone with a methylene (B1212753) bridge (-CH₂-) would increase flexibility, while incorporating it into a rigid heterocyclic system could lock the molecule into a specific conformation.
Synthetic Strategies for Structurally Diverse Analogues
The synthesis of this compound and its derivatives generally follows established routes for creating substituted benzoylbenzoic acids. The primary method is the Friedel-Crafts acylation, where a substituted phthalic anhydride (B1165640) reacts with a substituted benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. atlantis-press.com
For the parent compound, this would involve the reaction of phthalic anhydride with 2-fluoro-5-methoxy-toluene, followed by oxidation of the methyl group, or more directly, the acylation of 1-fluoro-4-methoxybenzene with phthalic anhydride. However, this can lead to isomeric mixtures. A more controlled synthesis involves the reaction of a substituted phthalic anhydride with an appropriate aromatic compound. nih.gov
A versatile method for generating diverse analogues involves the self-condensation of lithiated bromobenzoic acids at low temperatures, which can produce various o-, m-, and p-benzoylbenzoic acids in good yields. researchgate.net Another approach involves the reaction of 3,3-diphenylphthalides with a lower alkanoic acid and water to yield the desired 2-benzoylbenzoic acid derivatives. nih.gov The synthesis of a wide array of analogues is crucial for exploring the structure-activity relationships.
Conformational Diversity and its Impact on Mechanistic Interactions
The three-dimensional shape (conformation) of benzophenone derivatives is a critical determinant of their biological activity. The central carbonyl group is not coplanar with the two phenyl rings due to steric hindrance. The degree of twist, defined by the dihedral angles between the rings and the carbonyl group, influences how the molecule fits into a target binding site.
In unsubstituted benzophenone, the phenyl rings are twisted out of the plane of the carbonyl group. researchgate.netnih.gov For substituted benzophenones, the specific nature and position of the substituents significantly affect these dihedral angles. For instance, studies on various substituted benzophenones have shown that the twist angle can range from as low as 37.85° to as high as 83.72°. researchgate.netnih.gov Ortho-substituents, in particular, have a profound impact on the conformation. cdnsciencepub.comresearchgate.net
In this compound, the ortho-carboxyl group on the A-ring and the ortho-methoxy group on the B-ring would induce significant steric strain, forcing the rings into a highly twisted conformation. This fixed conformation reduces the molecule's flexibility, which can be entropically favorable for binding to a biological target. The specific dihedral angles would determine the spatial orientation of the fluoro and methoxy substituents, directly impacting their ability to form interactions such as hydrogen bonds or halogen bonds with a receptor. Computational modeling and X-ray crystallography of analogues are essential tools to determine these conformational preferences. cdnsciencepub.com
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogues of this compound, QSAR models could be developed to predict the activity of new, unsynthesized compounds and to understand the key structural features driving activity.
Statistical Modeling of Structural Descriptors versus Biological Activities
A typical QSAR study on benzophenone or benzoylbenzoic acid derivatives involves calculating a range of molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. atlantis-press.comdergipark.org.tr
Key descriptors that would be relevant for this class of compounds include:
| Descriptor Class | Specific Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Describes the molecule's ability to participate in electrostatic interactions. The electronegative fluorine and oxygen atoms would be key contributors. |
| Steric | Molar refractivity (MR), Molecular weight, van der Waals volume | Relates to the size and shape of the molecule and how well it fits into a binding pocket. nih.gov |
| Hydrophobic | LogP (partition coefficient) | Measures the lipophilicity of the compound, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in a target protein. nih.gov |
| Topological | Connectivity indices, Shape indices | Numerically describes the atomic connectivity and overall shape of the molecule. |
A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) would be particularly insightful. semanticscholar.org In a CoMFA study, aligned structures of the analogues are placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. The resulting model generates contour maps that visualize regions where, for example, bulky groups or positive electrostatic potential increase or decrease biological activity. For this compound derivatives, these maps could highlight the optimal properties for substituents on both aromatic rings. semanticscholar.org
Pharmacophore Modeling for Mechanistic Hypotheses
The elucidation of a compound's mechanism of action is a cornerstone of drug discovery and development. For novel agents such as this compound and its derivatives, where the precise biological target may not be fully characterized, pharmacophore modeling serves as a powerful computational tool. This approach allows for the generation of mechanistic hypotheses by identifying the key three-dimensional arrangement of chemical features essential for biological activity. These models are constructed based on the structural attributes of active analogues and can guide the rational design of more potent and selective compounds.
Pharmacophore models are typically defined by a collection of features, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive or negative ionizable features. frontiersin.org The spatial relationship between these features is critical for molecular recognition at a biological target. For the chemical class to which this compound belongs, insights can be drawn from pharmacophore and Quantitative Structure-Activity Relationship (QSAR) studies on structurally related benzophenone and anthranilic acid derivatives.
Hypothetical Pharmacophore Model for this compound Analogues
In the absence of specific pharmacophore studies for this compound, a hypothetical model can be proposed based on the analysis of its constituent chemical moieties and data from related structures. The core benzophenone structure, the benzoic acid portion, and the specific substitutions (fluoro and methoxy groups) all contribute to the potential pharmacophoric features.
A plausible pharmacophore model for this class of compounds would likely include:
An aromatic ring feature corresponding to one or both of the phenyl rings of the benzophenone scaffold.
A hydrogen bond acceptor feature associated with the carbonyl group of the benzophenone and/or the methoxy group.
A hydrogen bond donor and/or negative ionizable feature represented by the carboxylic acid group on the benzoic acid ring. This group is crucial for forming key interactions with biological targets.
A hydrophobic/aromatic feature associated with the fluoro-substituted phenyl ring. The fluorine atom can also participate in specific interactions, such as hydrogen bonding or electrostatic interactions.
The spatial arrangement of these features would be critical for defining the molecule's interaction with a putative binding site.
Insights from 3D-QSAR Studies on Related Scaffolds
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into the impact of steric, electrostatic, hydrophobic, and hydrogen-bonding fields on biological activity. nih.govfrontiersin.org These studies generate contour maps that visualize regions where certain physicochemical properties are favorable or unfavorable for activity.
For instance, in studies of other bioactive benzophenone derivatives, CoMFA and CoMSIA analyses have often highlighted the importance of:
Steric bulk: The size and shape of substituents on the phenyl rings can significantly influence binding affinity. Contour maps may indicate regions where bulky groups enhance activity (suggesting a large binding pocket) or diminish it (indicating steric hindrance). nih.gov
Electrostatic properties: The distribution of electron density is critical. Electron-withdrawing groups (like fluorine) or electron-donating groups (like methoxy) can modulate the electrostatic potential of the molecule, affecting its interaction with polar residues in a binding site. nih.gov
Hydrophobicity: The lipophilicity of the molecule plays a role in its ability to interact with hydrophobic pockets in a target protein. QSAR studies on benzoylaminobenzoic acid derivatives have shown that increased hydrophobicity can correlate with increased inhibitory activity. nih.gov
Based on these principles, mechanistic hypotheses for this compound and its analogues can be formulated. The fluoro and methoxy substituents likely modulate the electronic and steric properties of the benzoyl ring, influencing its orientation and interaction within a target's binding cleft. The carboxylic acid is a prime candidate for forming a salt bridge or strong hydrogen bonds with basic residues like arginine or lysine.
Structure-Activity Relationship (SAR) and Mechanistic Implications
Systematic modifications of the this compound scaffold would be necessary to validate and refine any hypothetical pharmacophore model. The table below outlines potential modifications and their expected impact on the pharmacophoric features, which in turn would inform mechanistic hypotheses.
| Modification | Position | Rationale and Mechanistic Hypothesis | Expected Impact on Pharmacophoric Features |
| Replacement of Fluoro group | 3-position of benzoyl ring | To probe the role of the electron-withdrawing nature and size of the substituent at this position. A less electronegative group might alter the electrostatic interaction, while a bulkier group could explore the steric limits of the binding pocket. | Modification of the hydrophobic and electrostatic character of the aromatic ring. |
| Alteration of Methoxy group | 6-position of benzoyl ring | To investigate the importance of the hydrogen bond acceptor capability and steric bulk of the methoxy group. Replacing it with a hydroxyl group would introduce a hydrogen bond donor, while an ethoxy group would increase steric bulk and lipophilicity. | Introduction or removal of HBD/HBA features; alteration of steric and hydrophobic properties. |
| Isomeric repositioning of substituents | - | Moving the fluoro or methoxy groups to other positions on the benzoyl ring would test the spatial requirements of the pharmacophore model. A loss of activity would suggest a specific and directional interaction is necessary. | Changes in the relative spatial arrangement of all pharmacophoric features. |
| Modification of the Carboxylic Acid | Benzoic acid ring | Esterification or amidation of the carboxylic acid would neutralize its negative charge and remove its hydrogen bond donating ability. A significant drop in activity would confirm its critical role in anchoring the molecule to the target, likely through ionic or hydrogen bonding. | Removal of the negative ionizable and HBD features. |
By synthesizing and testing analogues based on these modifications, a detailed SAR landscape can be constructed. This data, when integrated with computational pharmacophore modeling, allows for the iterative refinement of mechanistic hypotheses regarding the interaction of this chemical class with its biological target.
Biological Mechanisms of Action of 2 3 Fluoro 6 Methoxybenzoyl Benzoic Acid Non Clinical Focus
Molecular Target Identification and Validation
There is currently no publicly available information regarding the molecular targets of 2-(3-Fluoro-6-methoxybenzoyl)benzoic acid.
Enzyme Inhibition Studies: Kinetics and Binding Affinity
No studies have been found that investigate the inhibitory effects of this compound on any specific enzymes. Consequently, data on its inhibition kinetics and binding affinity are not available.
Receptor Binding Assays and Ligand-Receptor Interactions
Information from receptor binding assays for this compound is not available in the current body of scientific literature. There are no data describing its potential interactions with any receptors.
Protein-Protein Interaction Modulation
There is no research available that describes the modulation of protein-protein interactions by this compound.
Cellular Pathway Modulation in in vitro Models
No in vitro studies have been published that would describe the effects of this compound on cellular pathways.
Investigation of Signaling Cascades
There is no available research on the impact of this compound on any signaling cascades.
Gene Expression and Protein Level Alterations in Cellular Systems
No data have been published regarding alterations in gene expression or protein levels in cellular systems in response to treatment with this compound.
Mechanistic Studies in Relevant in vitro Biological Systems
No publicly available studies were identified that have investigated the mechanistic properties of this compound in relevant in vitro biological systems.
A thorough search of scientific literature did not yield any studies utilizing cell-based assays to determine specific biological activities of this compound. Consequently, there is no data on its potential to inhibit specific cellular processes, such as cell proliferation, apoptosis, or signaling pathways.
Table 1: Summary of Cell-Based Assay Data for this compound (Data not available in public domain)
| Assay Type | Cell Line | Biological Process Investigated | Findings (e.g., IC₅₀, % Inhibition) |
| N/A | N/A | N/A | N/A |
There are no published reports of this compound being included in mechanism-oriented screening campaigns. Such screens are designed to elucidate the primary biological target or mode of action of a compound, and the absence of this compound in such studies means its molecular targets remain uncharacterized in the public scientific record.
Table 2: Overview of Mechanism-Oriented Screening for this compound (Data not available in public domain)
| Screening Platform | Target Class | Key Findings |
| N/A | N/A | N/A |
Mechanistic Investigations in Animal Models (Excluding Clinical Outcomes)
No studies detailing the mechanistic investigation of this compound in animal models have been found in the available scientific literature. Research into its effects in vivo appears to be unpublished or has not been conducted.
There is no available data from animal studies demonstrating that this compound engages with specific biological targets in tissues. Target engagement studies are crucial for confirming that a compound interacts with its intended molecular target in a whole-organism context.
Table 3: Target Engagement Data for this compound in Animal Models (Data not available in public domain)
| Animal Model | Tissue Type | Target Investigated | Method of Detection | Outcome |
| N/A | N/A | N/A | N/A | N/A |
No research has been published on the discovery of pharmacodynamic biomarkers in response to the administration of this compound in animal models. Pharmacodynamic biomarkers are essential for demonstrating the physiological or biochemical effects of a compound and for linking target engagement to a biological response.
Table 4: Pharmacodynamic Biomarker Analysis for this compound (Data not available in public domain)
| Animal Model | Biomarker | Tissue/Fluid | Change Observed |
| N/A | N/A | N/A | N/A |
Metabolic Pathways and Biotransformation Studies of 2 3 Fluoro 6 Methoxybenzoyl Benzoic Acid Non Human Focus
in vitro Metabolic Stability and Metabolite Profiling
In vitro metabolic stability assays are crucial in early drug discovery to predict how a compound might behave in a living organism. nuvisan.com These tests typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, to measure its rate of degradation and identify the resulting metabolites. nuvisan.comwuxiapptec.com
The metabolic stability of a compound is often assessed using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily. nih.gov These enzymes are responsible for the initial, or Phase I, metabolism of a vast number of foreign compounds (xenobiotics). nih.govmdpi.com The primary role of these enzymes is to introduce or unmask functional groups, typically by oxidation, reduction, or hydrolysis, making the compound more water-soluble and easier to excrete. nih.gov
For a compound like 2-(3-fluoro-6-methoxybenzoyl)benzoic acid, the key Phase I enzymes would likely be various CYP450 isoforms. The rate of metabolism can be determined by measuring the disappearance of the parent compound over time, allowing for the calculation of key pharmacokinetic parameters such as the in-vitro half-life (t½) and intrinsic clearance (Clint). nih.govmykhailiukchem.org These parameters help predict the compound's hepatic clearance and potential for oral bioavailability in preclinical species. nuvisan.com
Another important class of enzymes is the UDP-glucuronosyltransferases (UGTs), which are primarily involved in Phase II metabolism. nih.gov These enzymes conjugate the modified compound with endogenous molecules like glucuronic acid, further increasing its water solubility and facilitating elimination. mdpi.com The carboxylic acid group on this compound is a prime site for UGT-mediated glucuronidation.
Hypothetical in vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Mouse | 25 | 27.7 |
| Rat | 45 | 15.4 |
| Dog | 60 | 11.6 |
| Monkey | 52 | 13.3 |
This table is for illustrative purposes only and is based on typical data from such experiments.
Following incubation with microsomes or hepatocytes, modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to identify and characterize the resulting metabolites. nih.gov
Phase I Metabolism: For this compound, several Phase I reactions are plausible:
O-Demethylation: The methoxy (B1213986) group (-OCH3) is a common site for CYP450-mediated O-demethylation, which would result in a hydroxyl group (-OH). This is a very common metabolic pathway for compounds containing methoxy substituents.
Aromatic Hydroxylation: A hydroxyl group could be added to one of the aromatic rings, although the positions would be influenced by the existing substituents (fluoro and benzoyl groups).
Reduction: The ketone in the benzoyl group could potentially be reduced to a secondary alcohol.
Phase II Metabolism: The primary Phase II reaction for this compound would likely be:
Glucuronidation: The carboxylic acid group is an ideal substrate for UGT enzymes, leading to the formation of an acyl glucuronide. Additionally, any hydroxyl groups formed during Phase I metabolism could also undergo glucuronidation.
Hypothetical Metabolites of this compound
| Metabolite ID | Proposed Structure/Modification | Metabolic Pathway |
| M1 | O-demethylation of the methoxy group | Phase I (CYP450) |
| M2 | Hydroxylation of the benzoyl ring | Phase I (CYP450) |
| M3 | Reduction of the benzoyl ketone | Phase I (Carbonyl Reductase) |
| M4 | Acyl glucuronide of the parent compound | Phase II (UGT) |
| M5 | Glucuronide of M1 | Phase II (UGT) |
This table is for illustrative purposes only and represents potential metabolic transformations.
Metabolic Pathways in Animal Models (Excluding Human Metabolism)
To understand the full picture of a compound's fate, in vivo studies in animal models are necessary. These studies help to confirm the metabolites identified in vitro and provide a more complete understanding of the absorption, distribution, metabolism, and excretion (ADME) profile.
The metabolic pathways of this compound would likely be investigated in common preclinical species such as rats and dogs. After administration of the compound, plasma, urine, and feces are collected over time to identify and quantify the parent compound and its metabolites.
The major biotransformation routes are expected to mirror the in vitro findings, with O-demethylation and subsequent glucuronidation being a probable key pathway. However, species differences in drug metabolism are common. For instance, rats are known to have high levels of certain CYP450 enzymes, which might lead to a faster clearance compared to other species like dogs. nih.gov The relative abundance of different metabolites can also vary significantly between species. For example, one species might favor the O-demethylation pathway, while another might predominantly excrete the acyl glucuronide of the parent compound.
The degradation of this compound in animal models would primarily be driven by enzymatic processes.
Enzymatic Degradation: As discussed, CYP450 enzymes would be the main drivers of Phase I oxidative metabolism. nih.gov Carbonyl reductases could also play a role in reducing the ketone. UGTs would be central to Phase II conjugation of the carboxylic acid and any newly formed hydroxyl groups. nih.gov Other Phase II enzymes like sulfotransferases (SULTs) could also be involved, particularly in conjugating phenolic metabolites, though this is often a less prominent pathway for carboxylic acids compared to glucuronidation.
Non-Enzymatic Degradation: While less common for this type of stable molecule, the potential for non-enzymatic degradation, such as hydrolysis, would typically be assessed under various pH conditions during formulation development. However, the core structure of this compound is generally stable and unlikely to undergo significant non-enzymatic degradation under physiological conditions. The primary mechanism of clearance from the body is expected to be through enzyme-mediated biotransformation. nih.govnih.gov
Analytical Research Methodologies for 2 3 Fluoro 6 Methoxybenzoyl Benzoic Acid in Complex Matrices
Chromatographic Separations
Chromatographic techniques are fundamental for the separation and analysis of 2-(3-Fluoro-6-methoxybenzoyl)benzoic acid from various matrices. The choice of method is contingent on the analyte's properties and the analytical objective, such as purity determination or the separation of volatile derivatives and enantiomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantitative Analysis
A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for determining the purity and concentration of this compound. Method development for a substituted benzoic acid like this typically involves optimizing the stationary phase, mobile phase composition, and detector wavelength. ekb.eg A C18 column is a common choice for the separation of benzoic acid derivatives. ekb.eg
The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol, run in a gradient or isocratic mode to ensure adequate separation from potential impurities. ekb.egnih.gov UV detection is suitable, given the aromatic nature of the compound, with the detection wavelength optimized for maximum absorbance. ust.edu
Validation of the HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability for the intended application. ekb.eg This involves assessing parameters such as specificity, linearity, precision, accuracy, and robustness.
Specificity is demonstrated by the ability to resolve the main compound peak from impurities and degradation products. Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportional relationship between concentration and peak area. ust.eduPrecision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory), with the relative standard deviation (%RSD) of the measurements being the key performance metric. ekb.egAccuracy is determined by spike-recovery studies in the sample matrix. Robustness is tested by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) to assess the method's reliability during normal use.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Chromatographic Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Table 2: Representative Validation Summary for HPLC Method
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤ 2.0% | 0.85% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Limit of Detection (LOD) | - | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.15 µg/mL |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself has low volatility due to the carboxylic acid group, Gas Chromatography (GC) can be employed for its analysis following a derivatization step. ijprajournal.comuzh.ch Derivatization converts the non-volatile benzoic acid into a more volatile ester, such as a methyl or silyl (B83357) ester, making it amenable to GC analysis. uzh.ch For instance, derivatization with an agent like N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) can be utilized. uzh.ch
This approach is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present in the sample. The separation is achieved on a capillary column with a suitable stationary phase, and detection is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. ijprajournal.comuzh.ch
Chiral Chromatography for Enantiomeric Separation
If this compound were to exist as a chiral molecule (which it does not, as it lacks a stereocenter), chiral chromatography would be necessary to separate its enantiomers. nih.gov Enantiomeric separation is crucial in pharmaceutical development as different enantiomers can exhibit distinct pharmacological activities. nih.gov
For chiral benzoic acid derivatives, separation can be achieved using chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. Alternatively, an indirect method involving derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, could be employed. nih.gov The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is critical for achieving optimal separation. nih.gov
Hyphenated Techniques for Detection and Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the sensitive and specific analysis of this compound in complex matrices.
LC-MS/MS Methodologies for Detection in Biological Samples (e.g., cell lysates, animal tissues)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low levels of compounds in complex biological matrices due to its high sensitivity and selectivity. pharmaxchange.infonih.govnih.gov For the analysis of this compound in samples like cell lysates or animal tissues, a robust sample preparation procedure is paramount. This often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to remove interferences and concentrate the analyte. researchgate.net
The LC separation is typically performed using a C18 column with a fast gradient to ensure high throughput. researchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard. nih.gov
Table 3: Example LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile, followed by SPE |
| LC Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition | Hypothetical m/z 275.1 → 231.1 |
| Internal Standard | Hypothetical ¹³C₆-labeled this compound |
GC-MS for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of impurities in pharmaceutical substances. ijprajournal.comthermofisher.com For the impurity profiling of this compound, the sample would first be derivatized to increase the volatility of the parent compound and any related acidic impurities. uzh.ch
The GC separation provides high-resolution separation of individual components, while the mass spectrometer provides structural information for identification. researchgate.net By comparing the mass spectra of unknown peaks to spectral libraries or by interpreting the fragmentation patterns, potential impurities can be identified. This is a critical step in ensuring the quality and safety of active pharmaceutical ingredients. thermofisher.com
Table 4: Potential Impurities and Corresponding Analytical Approach
| Potential Impurity | Structure | Rationale for Presence | Proposed Analytical Technique |
| 2-Hydroxy-5-fluorobenzoic acid | C₇H₅FO₃ | Precursor or side-product | GC-MS (after derivatization), HPLC |
| 3-Fluoro-6-methoxybenzophenone | C₁₄H₁₁FO₂ | Decarboxylation product | GC-MS, HPLC |
| Unreacted Starting Materials | Varies | Incomplete reaction | HPLC, GC-MS |
Spectrophotometric and Fluorometric Analytical Approaches
The analysis of "this compound" in complex matrices can be approached using spectrophotometric and fluorometric techniques. These methods are valued for their sensitivity, selectivity, and relatively low cost. The inherent chromophoric and potential fluorophoric nature of the molecule, stemming from its aromatic rings and carbonyl group, forms the basis for these analytical strategies.
Spectrophotometric Analysis
Spectrophotometry, particularly UV-Visible spectroscopy, is a fundamental technique for the quantitative analysis of aromatic compounds. The 2-benzoylbenzoic acid backbone of the target molecule is known to exhibit characteristic absorption bands in the UV region. The presence of fluoro and methoxy (B1213986) substituents on one of the aromatic rings is expected to modulate these absorption properties.
Underlying Principles The analysis is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For "this compound," the principal electronic transitions responsible for UV absorption are the π → π* transitions within the benzene (B151609) rings and the n → π* transition of the carbonyl group.
Expected Spectral Characteristics Based on data for the parent compound, 2-benzoylbenzoic acid, and the known effects of substituents, the following spectral characteristics can be anticipated for "this compound":
B-Band (Benzene Ring): An intense absorption band is expected in the region of 230-250 nm, corresponding to the π → π* transitions of the aromatic systems. For the unsubstituted 2-benzoylbenzoic acid, a maximum absorption (λmax) is observed at approximately 234 nm. guidechem.com The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom will likely cause a bathochromic (red) shift and potentially a hyperchromic (increased absorbance) effect on this band.
R-Band (Carbonyl Group): A weaker absorption band, corresponding to the n → π* transition of the benzophenone-like carbonyl group, is expected at longer wavelengths, likely in the 270-290 nm range. The λmax for 2-benzoylbenzoic acid is noted at 278 nm. guidechem.com Substituents on the benzoyl ring can influence the energy of this transition.
The pH of the analytical medium is a critical parameter. The carboxylic acid moiety of the molecule will exist in its protonated form at acidic pH and as the carboxylate anion at basic pH. This change in ionization state can significantly alter the electronic structure and, consequently, the UV-Vis absorption spectrum. For instance, studies on 4-benzoylbenzoic acid have shown a clear dependence of its UV-Vis spectra on pH, with a measured pKa of 3.41 ± 0.04. rsc.orgrsc.org A similar pH-dependent spectral behavior is expected for "this compound."
Data Table: Spectral Properties of 2-Benzoylbenzoic Acid
| Property | Value | Reference |
| Maximum Absorption 1 | 234 nm (log ε = 4.05) | guidechem.com |
| Maximum Absorption 2 | 278 nm (log ε = 4.08) | guidechem.com |
| Solvent/Medium | Phosphoric acid-phosphoric anhydride (B1165640) | guidechem.com |
| pKa | 3.54 (at 25°C) | guidechem.com |
Fluorometric Analysis
Fluorometry is a highly sensitive analytical technique that measures the fluorescence emission from a substance after it has absorbed light. For a molecule to be fluorescent, it must possess a structure that allows for efficient emission of light from an excited electronic state.
Potential for Fluorescence The fluorescence potential of "this compound" is influenced by its structural features. The benzophenone (B1666685) moiety within the structure is typically phosphorescent rather than fluorescent in solution at room temperature due to efficient intersystem crossing from the singlet excited state to the triplet state. However, substitutions on the aromatic rings can significantly alter the photophysical pathways.
Research on substituted benzils has shown that the introduction of methoxy (MeO) groups can lead to the appearance of fluorescence, with emission observed around 500 nm. nih.gov In contrast, fluorine (F) substitution in the same study resulted in phosphorescence. nih.gov The interplay of both a fluoro and a methoxy group on the same ring in "this compound" creates a complex scenario. The electron-donating nature of the methoxy group may promote fluorescence, while the fluorine atom and the inherent properties of the benzophenone core could favor non-radiative decay pathways or phosphorescence.
Therefore, while direct fluorometric analysis might be possible, the quantum yield is expected to be highly dependent on the solvent environment and pH. It is plausible that derivatization of the carboxylic acid group or complexation could be employed to enhance the fluorescence signal for analytical purposes.
Anticipated Analytical Parameters Should "this compound" exhibit native fluorescence, a typical fluorometric method would involve:
Determination of Excitation and Emission Wavelengths: The optimal excitation wavelength would likely correspond to one of its absorption maxima (e.g., in the 280-320 nm range), and the emission would be at a longer wavelength, with the exact value needing experimental determination.
Method Validation: A quantitative method would require establishing a linear calibration curve over a specific concentration range and determining the limits of detection (LOD) and quantification (LOQ).
Given the lack of specific literature on the fluorometric properties of this exact compound, the development of a fluorometric method would necessitate exploratory experimental work to ascertain its fluorescence characteristics and optimize the analytical conditions.
Emerging Research Areas and Future Perspectives for 2 3 Fluoro 6 Methoxybenzoyl Benzoic Acid
Development as Chemical Probes for Biological Systems
The development of small molecules as chemical probes to interrogate biological systems is a cornerstone of chemical biology and drug discovery. The structure of 2-(3-Fluoro-6-methoxybenzoyl)benzoic acid contains key features that make it an attractive scaffold for designing such probes. Related fluorinated benzoic acid derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties. For instance, compounds like 2-fluoro-6-methylbenzoic acid have been used as building blocks for potent enzyme inhibitors. ossila.com
The title compound could be explored for its potential to interact with specific biomolecular targets. The fluorine atom is particularly valuable; its incorporation can enhance binding affinity to enzymes and receptors through favorable electrostatic interactions and can improve metabolic stability. Furthermore, the presence of the ¹⁹F isotope provides a powerful analytical handle for non-invasive imaging and mechanistic studies using fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy, a technique with a very low biological background signal.
Future research could involve synthesizing a library of derivatives based on the this compound core and screening them for inhibitory activity against various enzyme classes, such as kinases or proteases. The carboxylic acid group can be modified to an ester or amide to fine-tune solubility and cell permeability, while the benzoyl moiety offers a large surface for establishing specific interactions within a protein's binding pocket.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, is heavily reliant on non-covalent interactions. The carboxylic acid group is a classic functional group for programming molecular self-assembly through robust and directional hydrogen bonds. It is well-established that benzoic acids readily form centrosymmetric dimers in the solid state through O—H⋯O hydrogen bonding. researchgate.net
The unique architecture of this compound suggests that it could form not only simple dimers but also more complex, higher-order supramolecular structures. The bulky and electronically complex 3-fluoro-6-methoxybenzoyl substituent would sterically and electronically influence the packing of these dimers. Crystal structure analyses of related substituted benzoic acids reveal intricate networks stabilized by various intermolecular forces. nih.govresearchgate.net Beyond hydrogen bonding, the fluorine atom can participate in C—H⋯F interactions, and the methoxy (B1213986) group and ketone can act as hydrogen bond acceptors. The aromatic rings themselves can engage in π-π stacking. The interplay of these varied interactions could lead to the formation of novel tapes, sheets, or porous frameworks.
This opens avenues for research into its use in crystal engineering and host-guest chemistry. The defined cavities within a potential porous network could be designed to selectively bind small molecule guests, leading to applications in separation or sensing.
Materials Science Applications (Conceptual Framework)
Building upon its potential in supramolecular assembly, this compound is a candidate for the rational design of new functional materials. The ability of related halogenated benzoic acids to form complex molecular architectures makes them valuable for creating polymers and advanced materials with tailored properties. For example, the specific positioning of functional groups in other fluorinated benzoic acids has been shown to produce structural scaffolds for bent-core liquid crystals. ossila.com
A conceptual framework for the application of this compound in materials science could include:
Liquid Crystals: The rigid, non-linear (bent) shape of the molecule is a key characteristic of many liquid crystalline compounds. By modifying the carboxylic acid to a long alkyl chain ester, it may be possible to induce liquid crystalline phases.
Porous Organic Polymers: The carboxylic acid can be used as a reactive site to polymerize the molecule into a porous organic framework (POF). Such materials are being investigated for gas storage, catalysis, and separation.
Functional Polymers: Incorporation of this molecule as a monomer into polymers like polyesters or polyamides could imbue the resulting material with specific properties, such as altered thermal stability, dielectric constant, or refractive index, stemming from the polar fluoro-methoxy-benzoyl group.
Table 1: Potential Materials Science Applications (Conceptual)
| Application Area | Proposed Role of the Compound | Key Molecular Features |
|---|---|---|
| Liquid Crystals | Core mesogenic unit | Bent molecular shape, rigidity, polarity |
| Porous Materials | Monomeric building block | Carboxylic acid for polymerization, defined shape |
| Specialty Polymers | Functional monomer | Polarity, thermal stability, aromatic content |
Interdisciplinary Research with Physical and Biological Sciences
The full potential of this compound can only be realized through a deeply interdisciplinary approach that bridges synthetic chemistry with the physical and biological sciences.
Physical Chemistry: The study of its self-assembly would involve techniques like single-crystal X-ray diffraction to precisely determine its solid-state structure and intermolecular interactions. nih.gov Spectroscopic methods (IR, Raman, solid-state NMR) would be crucial for understanding the nature of the hydrogen bonds and other non-covalent forces that govern its assembly. researchgate.net
Biophysics: Should the compound show promise as a biological probe, biophysical techniques would be essential to quantify its binding affinity to target proteins (e.g., Isothermal Titration Calorimetry) and to understand its mechanism of action. Studies on how related carboxylic acids are transported across cellular membranes highlight another area of potential biophysical investigation.
Medicinal Chemistry: Collaboration with biologists and pharmacologists would be vital for screening the compound and its derivatives for therapeutic potential in cell-based assays and, eventually, in more complex biological models. nih.govorgsyn.org
This collaborative cycle—where synthesis enables physical characterization, which in turn informs biological testing and further design—is critical for translating a novel molecular structure into a functional tool or material.
Advanced Theoretical Predictions for Novel Reactivity and Interactions
Before embarking on extensive and resource-intensive laboratory synthesis and testing, advanced theoretical and computational methods can provide invaluable foresight. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting molecular properties.
For this compound, computational studies could predict:
Conformational Landscape: The molecule possesses significant conformational flexibility around the ketone bridge. Theoretical calculations can identify the most stable low-energy conformers, which is critical for understanding its likely shape when interacting with other molecules or receptors. researchgate.netuc.pt
Spectroscopic Signatures: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of the synthesized compound and any subsequent products.
Reactivity and Reaction Mechanisms: Computational modeling can predict sites of reactivity, transition state energies, and reaction pathways, helping to optimize synthetic routes or predict potential metabolic transformations.
Intermolecular Interaction Energies: The strength and nature of the non-covalent interactions (hydrogen bonds, halogen bonds, π-stacking) that govern its supramolecular assembly can be calculated, guiding the design of crystalline materials. researchgate.net
These theoretical predictions serve as a powerful guide for experimental design, saving time and resources by focusing efforts on the most promising synthetic routes and applications.
Table 2: Predicted Physicochemical Properties of Related Benzoic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
|---|---|---|---|
| 2-Fluoro-6-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | 0.8 |
| 2-bromo-3-fluoro-6-methoxybenzoic acid | C₈H₆BrFO₃ | 249.03 | 2.2 |
Data sourced from PubChem and other chemical suppliers. ossila.comnih.govaablocks.com XLogP3 is a computed measure of hydrophobicity.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Fluoro-6-methoxybenzoic acid |
| 2-Fluoro-6-methylbenzoic acid |
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Fluoro-6-methoxybenzoyl)benzoic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of a substituted benzoyl chloride with a methoxy-fluorobenzoic acid precursor. For example, coupling 3-fluoro-6-methoxybenzoyl chloride with benzoic acid derivatives under anhydrous conditions in the presence of Lewis acids (e.g., AlCl₃) can yield the target compound .
- Purity Optimization :
- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediate purification.
- Recrystallization from ethanol/water mixtures improves final product purity.
- Monitor reaction progress via TLC or HPLC to minimize side products .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and functional groups (e.g., methoxy, fluorobenzoyl). ¹⁹F NMR is essential for verifying fluorine positioning .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and resolves isomers .
Q. What preliminary biological activities have been reported for structurally similar benzoic acid derivatives?
- Methodological Answer : Derivatives of fluorinated benzoic acids often exhibit anti-inflammatory, anticancer, or antimicrobial properties. For example:
- Anti-inflammatory Activity : Inhibition of COX-2 enzymes via fluorobenzoyl interactions with catalytic residues .
- Anticancer Potential : Induction of apoptosis in cancer cell lines (e.g., MCF-7) through ROS generation .
- Experimental Validation : Use in vitro assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) to screen activity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation from DMSO/acetone mixtures yields diffraction-quality crystals.
- Data Collection : Use a synchrotron source for high-resolution data (<1.0 Å) to resolve fluorine and methoxy positions.
- Refinement : SHELXL software refines anisotropic displacement parameters and validates hydrogen bonding networks. Address data contradictions (e.g., disorder in the methoxy group) via iterative refinement cycles .
Q. What strategies can address discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., ibuprofen for anti-inflammatory assays) to normalize inter-lab variability.
- Mechanistic Profiling : Combine enzymatic assays (e.g., COX-2 inhibition) with cell-based models (e.g., RAW 264.7 macrophages) to differentiate direct vs. indirect effects.
- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, cell passage number) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, EGFR). Prioritize derivatives with stronger hydrogen bonds to active-site residues.
- ADMET Prediction : SwissADME predicts logP, solubility, and CYP450 interactions. Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility while retaining fluorobenzoyl bioactivity .
Q. What experimental approaches optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use response surface methodology (RSM) to model the effects of temperature, catalyst loading, and solvent ratios on yield.
- Continuous Flow Reactors : Enhance scalability and reduce side reactions via precise control of residence time and mixing efficiency.
- In-line Analytics : FTIR or Raman spectroscopy monitors reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
